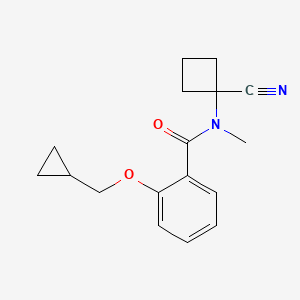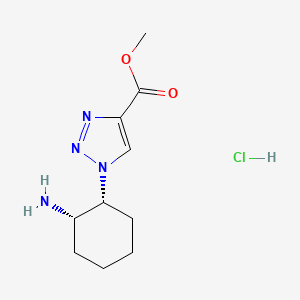
Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound known for its potential applications across various scientific fields. This compound features a distinctive triazole moiety, making it of particular interest for its diverse biological activities.
Preparation Methods
Synthetic routes and reaction conditions
The preparation of Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically begins with the synthesis of 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid. This can be achieved through a cycloaddition reaction between an azide and an alkyne.
The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester derivative.
The final product, the hydrochloride salt, is obtained by treatment of the ester with hydrochloric acid, precipitating the hydrochloride salt.
Industrial production methods
Industrial production involves optimizing the aforementioned synthetic route, focusing on scalable reaction conditions and efficient purification steps.
Use of continuous flow chemistry could enhance yield and reduce production time.
Chemical Reactions Analysis
Types of reactions
Oxidation: : The triazole ring can undergo oxidative transformations, leading to new derivatives with varied biological properties.
Reduction: : The compound can be reduced at specific sites to generate more reactive intermediates, facilitating further modifications.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or amino groups.
Common reagents and conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Halogenating agents, acids or bases for substitution reactions.
Major products
Depending on the reaction conditions, a wide variety of derivatives can be synthesized, each potentially exhibiting different biological activities.
Scientific Research Applications
Chemistry
As a building block for synthesizing complex molecules.
Its reactivity allows for the development of novel triazole-based ligands.
Biology
Used in studying enzyme inhibition.
Probes for biochemical assays.
Medicine
Investigated for its role in cancer therapy due to its unique molecular interactions.
Industry
As an intermediate in the production of pharmaceuticals.
Used in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular targets and pathways
The triazole moiety interacts with specific biological targets, often enzymes, leading to inhibition or modulation of activity.
It might also interact with nucleic acids, affecting genetic expression.
The cyclic structure aids in membrane permeability, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds
1,2,3-triazole derivatives: : Widely studied for their antimicrobial and anticancer properties.
Cyclohexylamines: : Known for their psychoactive and pharmaceutical applications.
Uniqueness
The combination of the triazole and cyclohexylamine motifs in Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride offers a unique profile, making it more versatile in its applications compared to other similar structures.
Hope you found this interesting! Want to know more about any specific part?
Properties
IUPAC Name |
methyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H/t7-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONHAZHQQZNTRE-DKXTVVGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)
![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)
![N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide](/img/structure/B2612982.png)
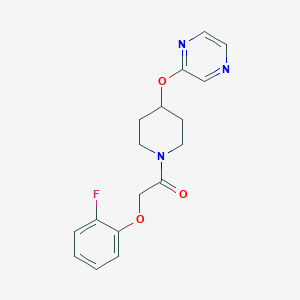
![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)
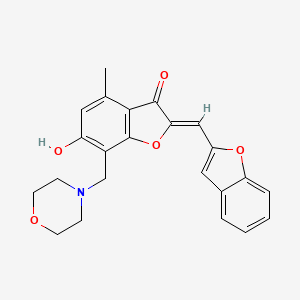

![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)


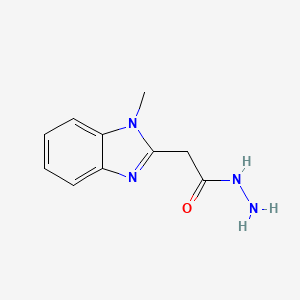
![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)
